5-[(4-Ethylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
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Overview
Description
ethazolamide , belongs to the thiazolidinedione class of compounds. It features a thiazolidine ring fused with a phenyl group and an ethylphenylamino substituent. Ethazolamide is primarily used as a carbonic anhydrase inhibitor, affecting acid-base balance and fluid dynamics in various biological systems.
Preparation Methods
Synthesis Routes:
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Oxidative Coupling Method
- Ethazolamide can be synthesized via oxidative coupling of 4-ethylphenylamine with 3-phenyl-2-thioxo-4-thiazolidinone.
- The reaction involves the formation of the thiazolidine ring and the introduction of the ethylphenylamino group.
- Suitable oxidants and reaction conditions are employed to achieve this transformation.
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Suzuki–Miyaura Coupling
- Another approach involves the Suzuki–Miyaura coupling reaction.
- 4-(Bis(4-ethynylphenyl)amino)benzaldehyde, a precursor, can be synthesized through this method .
- Subsequent cyclization and functional group transformations yield ethazolamide.
Industrial Production:
- Ethazolamide is industrially produced using optimized synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
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Reactivity: : Ethazolamide undergoes various reactions, including:
Oxidation: It can be oxidized under specific conditions.
Substitution: The phenyl and ethylphenylamino groups are susceptible to substitution reactions.
Reduction: Reduction of the thiazolidine ring may also occur.
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Common Reagents and Conditions
Oxidation: Oxidizing agents like peroxides or metal catalysts.
Substitution: Halogens (e.g., bromine, chlorine) or nucleophiles.
Reduction: Reducing agents (e.g., hydrides).
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Major Products
- Ethazolamide itself is a significant product.
- Byproducts may include partially reduced or substituted derivatives.
Scientific Research Applications
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Medicine
- Ethazolamide is used to treat glaucoma by reducing intraocular pressure.
- It also finds applications in managing altitude sickness due to its effect on carbonic anhydrase in the kidneys.
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Chemistry and Biology
- Researchers study its mechanism of action to understand its impact on acid-base balance and fluid transport.
- It serves as a valuable tool in studying carbonic anhydrase enzymes.
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Industry
- Ethazolamide’s applications extend to pharmaceuticals, where it influences drug metabolism and transport.
Mechanism of Action
Carbonic Anhydrase Inhibition:
Comparison with Similar Compounds
- Ethazolamide stands out due to its unique combination of a thiazolidine ring, phenyl group, and ethylphenylamino substituent.
- Similar compounds include other carbonic anhydrase inhibitors like acetazolamide and dorzolamide.
Properties
Molecular Formula |
C17H16N2O2S |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-(4-ethylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O2S/c1-2-12-8-10-13(11-9-12)18-15-16(20)19(17(21)22-15)14-6-4-3-5-7-14/h3-11,15,18H,2H2,1H3 |
InChI Key |
RFLQIWHUKUGOHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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